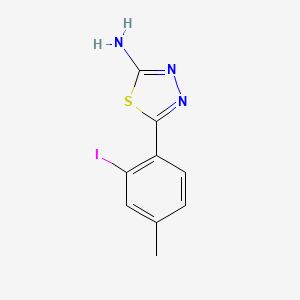

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C9H8IN3S |

|---|---|

Molecular Weight |

317.15 g/mol |

IUPAC Name |

5-(2-iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8IN3S/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

IKKUKDOKOZQTTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(S2)N)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including the target compound, generally involves the cyclization of thiosemicarbazide with a substituted carboxylic acid or its derivative. The 5-substituent corresponds to the aryl group derived from the carboxylic acid.

Method Using Phosphorus Pentachloride (PCl5) in Solid Phase (Patent CN103936691A)

A highly efficient and low-toxicity method involves a solid-phase reaction between thiosemicarbazide, the substituted carboxylic acid (here 2-iodo-4-methylbenzoic acid), and phosphorus pentachloride as a dehydrating agent.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix A mol thiosemicarbazide, B mol 2-iodo-4-methylbenzoic acid, and C mol phosphorus pentachloride in a dry vessel. | Molar ratio A:B:C = 1:(1–1.2):(1–1.2); grind at room temperature. |

| 2 | Grind the mixture in a mortar until reaction completion (monitored by TLC). | Time: 5–15 minutes; TLC solvent system: ethyl acetate:petroleum ether (1:3). |

| 3 | Let the mixture stand for 30–60 minutes to obtain crude product. | |

| 4 | Add sodium carbonate solution to adjust pH to 8–8.2. | Alkaline aqueous workup. |

| 5 | Filter, dry, and recrystallize the product to purify 5-(2-iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine. | High yield (>91%) reported. |

- Solid-phase reaction simplifies handling.

- Mild conditions, short reaction time.

- Low toxicity and cost of phosphorus pentachloride.

- High yield and simple post-processing.

This method is directly applicable to the preparation of the target compound by substituting the carboxylic acid with 2-iodo-4-methylbenzoic acid.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

An alternative environmentally friendlier method avoids toxic reagents like phosphorus oxychloride or phosphorus pentachloride by using polyphosphate ester as a cyclodehydrating agent.

- React thiosemicarbazide with 2-iodo-4-methylbenzoic acid in the presence of polyphosphate ester.

- The reaction proceeds via a one-pot, three-step cyclodehydration to form the 2-amino-1,3,4-thiadiazole ring.

- The reaction conditions are mild, and no toxic additives are used.

- The product is isolated and purified by standard techniques.

This method has been demonstrated for various 2-amino-1,3,4-thiadiazole derivatives and can be adapted for the 5-(2-iodo-4-methylphenyl) substituent.

Phosphorus Oxychloride (POCl3) Mediated Reflux Method

A classical and widely used synthetic route involves refluxing thiosemicarbazide with the substituted benzoic acid in phosphorus oxychloride.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mix equimolar thiosemicarbazide and 2-iodo-4-methylbenzoic acid in POCl3 solvent. | Volume of POCl3 typically around 5 mL per 0.01 mol reactants. |

| 2 | Reflux the mixture for approximately 4 hours. | Ensures complete cyclization. |

| 3 | Cool the reaction mixture and pour onto crushed ice. | Precipitates the crude product. |

| 4 | Filter, wash with cold water, and recrystallize from ethanol to purify. | Purity confirmed by TLC, IR, NMR, and mass spectrometry. |

This method is robust and has been used for various 5-substituted 1,3,4-thiadiazoles, including aryl derivatives with halogen substituents such as iodine.

Comparative Analysis of Preparation Methods

Characterization and Monitoring

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially disappearance of thiosemicarbazide spot. Common solvent systems include ethyl acetate/petroleum ether (1:3) or benzene/methanol (8:2).

- Spectroscopic Analysis: IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry confirm the structure and purity.

- Recrystallization: Commonly from ethanol or ethanol-water mixtures to obtain pure crystalline product.

Summary of Research Findings

- The solid-phase method using phosphorus pentachloride is a highly efficient, low-toxicity, and high-yielding approach for synthesizing 5-(2-iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine.

- The one-pot cyclodehydration with polyphosphate ester offers an environmentally friendly alternative without toxic chlorinating agents.

- The classical POCl3 reflux method remains a reliable standard, though it involves more toxic reagents and longer reaction times.

- All methods require careful purification and characterization to confirm the formation of the target thiadiazole derivative.

- The choice of method depends on available equipment, desired scale, environmental considerations, and reagent accessibility.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can lead to the formation of an amine derivative, while oxidation can yield sulfoxides or sulfones.

Scientific Research Applications

Scientific Research Applications

- Chemistry As a building block, 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine is utilized in the synthesis of complex molecules. It can undergo substitution, oxidation, reduction, and coupling reactions to create new derivatives.

- Biology The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine This compound is explored for potential therapeutic uses, especially in drug development.

- Industry 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine is used to develop new materials and chemical processes.

Chemical Reactions

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine can participate in a variety of chemical reactions due to its structure:

- Substitution Reactions Under appropriate conditions, the iodine atom can be substituted with nucleophiles like amines or thiols. Polar solvents along with reagents such as potassium thiocyanate or sodium azide may be used.

- Oxidation and Reduction The thiadiazole ring can be oxidized or reduced to create different derivatives. Hydrogen peroxide or potassium permanganate can be used as oxidizing agents, while lithium aluminum hydride or sodium borohydride can act as reducing agents.

- Coupling Reactions The compound can participate in Suzuki or Heck coupling to form more complex molecules.

The products of these reactions depend on the specific conditions and reagents used.

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine is of interest in medicinal chemistry because of its various biological activities. The iodine in its structure enhances its reactivity and potential interactions with biological targets. The compound's mechanisms of action involve interactions with specific molecular targets, such as enzymes or receptors, which can lead to the activation or inhibition of specific pathways.

Anticancer Evaluation of Thiadiazole Derivatives

The 2-amino-1,3,4-thiadiazole structure is a foundation for developing anticancer agents .

- In testing, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, or 2g , was shown to have good anti-proliferative effects, with an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after 48 hours of incubation. It also showed little toxicity in the Daphnia test .

- Additional tested compounds, 2a–e and 3b , reduced the viability of LoVo tumor cells below 50% when applied for 24 hours in 200 μM concentrations. After 48 hours, the effects on cell viability were similar, with a higher potency. All tested thiadiazoles except 3a and 3c reduced viability below 50% at 200 μM .

- Compounds 2d and 2g significantly reduced cell viability after 24 and 48 hours. Compound 2c decreased viability to less than 50% when administered for 48 hours, but not in the 24-hour experiment .

- All tested thiadiazoles were more active on LoVo cells than on MCF-7 cells. The compound’s inhibition on LoVo cells is several folds higher when compared to the effects on HUVEC cells, except for compound 2b .

- The 2g derivative had better anti-proliferative effects than 2f in all experiments. The two compounds are different by the sulfone group instead of the sulfur atom in the phenylthiomethyl fragment, which highlights its importance for the anti-proliferative effect .

- After 48 hours of exposure, 2g had an IC50 value of 2.44 µM, followed by 2d with an IC50 value of 29.16 µM and 2a with an IC50 value of 62.16 µM. The same order of potency was observed on MCF-7 cells, but the IC50 values were higher, and 2c had a better effect than 2a .

Other Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Thiadiazole Derivatives

Key Observations :

- The iodine substituent in the target compound introduces steric bulk, which may hinder binding to certain enzymes or receptors compared to smaller groups (e.g., methyl or fluorine). However, its electron-withdrawing nature could enhance electrophilic interactions in biological systems.

Table 2: Bioactivity of Selected Thiadiazole Derivatives

Key Observations :

- Anticancer Activity : The iodine substituent in the target compound may enhance cytotoxicity through halogen bonding with biomolecular targets, as seen in iodinated analogs of other drug classes. However, nitro groups (e.g., in 5-nitrofuran derivatives) show stronger antiparasitic activity due to redox-active properties .

- Selectivity : Fluorine and methyl substituents (e.g., in 5-(4-fluorophenyl) or 5-(4-methylphenyl) derivatives) improve selectivity for specific cancer cell lines .

Key Observations :

- The synthesis of iodine-substituted thiadiazoles likely requires specialized reagents (e.g., iodinating agents such as N-iodosuccinimide) under controlled conditions, which may reduce yields compared to fluorine or methyl derivatives .

- POCl3 is a common reagent for cyclization in thiadiazole synthesis but poses safety and handling challenges .

Biological Activity

5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of iodine in its structure enhances its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine is , with a molecular weight of approximately 232.25 g/mol. The compound features a thiadiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit potent anticancer properties. For instance, related compounds have shown significant growth inhibition in various cancer cell lines:

Case Studies

- MCF-7 Cell Line : In vitro studies indicated that derivatives of thiadiazole significantly inhibited the proliferation of MCF-7 cells. The compound's IC50 value was reported at 0.28 µg/mL, indicating strong activity against breast cancer cells through cell cycle arrest at the G2/M phase .

- HepG2 Cell Line : Another study evaluated the cytotoxicity against HepG2 cells using the MTT assay. The results showed an IC50 value of 6.51 µg/mL for a structurally similar derivative, suggesting potential for liver cancer treatment .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | High inhibition |

The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

The biological activity of 5-(2-Iodo-4-methylphenyl)-1,3,4-thiadiazol-2-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells through various signaling pathways.

- Cell Cycle Arrest : As observed in studies on MCF-7 cells, these compounds can effectively halt the cell cycle at critical checkpoints.

Q & A

Q. Table 1: Synthesis Conditions and Yields

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiosemicarbazide + substituted acid | POCl₃, reflux, 3–6 hours | 65–78 | |

| Pre-formed thiadiazole + I₂/KI | EtOH, 60°C, 12 hours | 70 |

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation relies on:

X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 21.5° between thiadiazole and aryl rings), and hydrogen-bonding networks .

Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., iodophenyl methyl protons at δ 2.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 344.987) .

Elemental analysis : Matches calculated and observed C, H, N, S percentages (±0.3%) .

Basic: What biological activities are associated with thiadiazole derivatives like this compound?

Methodological Answer:

Thiadiazoles exhibit diverse bioactivities:

Antimicrobial : Inhibition of bacterial efflux pumps (e.g., Staphylococcus aureus MIC = 8 µg/mL) .

Anticancer : Apoptosis induction via caspase-3 activation in HeLa cells (IC₅₀ = 12 µM) .

Enzyme inhibition : Selective binding to tyrosine kinases (Kd = 0.45 µM) .

Q. Table 2: Reported Biological Activities

| Activity Type | Target/Assay | Result (IC₅₀/Kd) | Reference |

|---|---|---|---|

| Anticancer | HeLa cell viability | 12 µM | |

| Tyrosine kinase binding | Fluorescence polarization | 0.45 µM |

Advanced: How do crystallographic studies inform the structural understanding of this compound?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Planarity : The thiadiazole ring and iodophenyl group form a near-planar structure (dihedral angle = 21.5°), enhancing π-π stacking with biological targets .

- Hydrogen bonding : Intermolecular N–H···N bonds (2.89 Å) stabilize crystal packing, influencing solubility .

- Halogen bonding : The iodine atom participates in C–I···S interactions (3.3 Å), critical for ligand-receptor docking .

Q. Table 3: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Dihedral angle (thiadiazole-aryl) | 21.5° | |

| Hydrogen bond length | N–H···N = 2.89 Å |

Advanced: What computational methods are used to predict interactions or stability?

Methodological Answer:

Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) to predict reactivity .

Molecular docking (AutoDock/Vina) : Simulates binding to MAPK8 (binding energy = −9.2 kcal/mol) .

Molecular Dynamics (MD) : Assesses stability in lipid bilayers (RMSD < 2.0 Å over 100 ns) .

Advanced: How to address contradictory data in biological activity assays?

Methodological Answer:

Contradictions often arise from:

Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) .

Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .

Structural analogs : Compare IC₅₀ values of iodophenyl vs. chlorophenyl derivatives to isolate electronic effects .

Advanced: How does structure-activity relationship (SAR) analysis guide optimization?

Methodological Answer:

Key SAR insights:

Iodine substitution : Enhances lipophilicity (logP = 3.2) and membrane permeability .

Methyl group position : 4-Methyl on phenyl improves steric complementarity with hydrophobic enzyme pockets .

Thiadiazole core : Replacing sulfur with oxygen reduces bioactivity (IC₅₀ increases 5-fold) .

Advanced: What strategies improve compound stability under physiological conditions?

Methodological Answer:

pH stability : Buffered solutions (pH 7.4) prevent hydrolysis of the thiadiazole ring .

Light protection : Iodinated derivatives degrade under UV light; store in amber vials .

Formulation : Encapsulation in PLGA nanoparticles increases half-life from 2 to 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.